2,5-Diazabicyclo[2.2.1]heptane
CAS No.: 672-28-6
Cat. No.: VC8130323
Molecular Formula: C5H10N2
Molecular Weight: 98.15 g/mol
* For research use only. Not for human or veterinary use.
![2,5-Diazabicyclo[2.2.1]heptane - 672-28-6](/images/structure/VC8130323.png)
Specification
CAS No. | 672-28-6 |
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Molecular Formula | C5H10N2 |
Molecular Weight | 98.15 g/mol |
IUPAC Name | 2,5-diazabicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2 |
Standard InChI Key | UKHJNJFJCGBKSF-UHFFFAOYSA-N |
SMILES | C1C2CNC1CN2 |
Canonical SMILES | C1C2CNC1CN2 |
Introduction
Chemical Context and Significance
Structural Identity and Nomenclature
2,5-Diazabicyclo[2.2.1]heptane (IUPAC name: 2,5-diazabicyclo[2.2.1]heptane) is a bicyclic diamine comprising a norbornane skeleton with two bridgehead nitrogen atoms. The numbering follows the bicyclo[2.2.1] system, where positions 1 and 4 are bridgehead carbons, while positions 2 and 5 correspond to the nitrogen sites . The compound exists in two enantiomeric forms due to the chiral centers at C1 and C4, with the (1S,4S) configuration being synthetically accessible from L-4-hydroxyproline .
Role as a Piperazine Bioisostere
The rigid bicyclic framework of 2,5-diazabicyclo[2.2.1]heptane offers a conformationally restricted alternative to piperazine, a ubiquitous motif in drug discovery. Comparative crystallographic analyses reveal that the N···N distance in 2,5-diazabicyclo[2.2.1]heptane (2.868–2.912 Å) closely matches that of piperazine in its chair conformation (2.85–2.90 Å) . This geometric similarity, combined with reduced conformational flexibility, enhances binding affinity and metabolic stability in pharmaceutical applications .
Table 1: Structural Comparison of 2,5-Diazabicyclo[2.2.1]heptane and Piperazine
Structural and Supramolecular Features
Crystallographic Characterization
Single-crystal X-ray diffraction of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide (Space group: P2₁2₁2₁) reveals two independent cation-anion pairs in the asymmetric unit . Key structural parameters include:
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N–C bond lengths: 1.472–1.498 Å
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C–C bridge distances: 1.540–1.564 Å
The boat conformation of the diazabicycloheptane cage contrasts with the chair form of piperazine, imparting axial chirality and influencing supramolecular assembly .
Hydrogen-Bonding Networks
Protonation at both nitrogen sites generates a cationic framework that engages bromide ions via N–H···Br interactions. These bonds form infinite slabs parallel to the (100) plane, interconnected into a 3D network with Br···Br contacts of 3.456–3.672 Å . This architecture contrasts with the planar hydrogen-bonding patterns observed in related amines like 7-azabicyclo[2.2.1]heptane .
Synthetic Methodologies
Chiral Pool Synthesis from L-4-Hydroxyproline
A scalable route to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid involves:
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Oxidative Cleavage: L-4-Hydroxyproline → trans-4-hydroxy-L-pipecolic acid
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Tandem STRINC Reaction: Intramolecular cyclization via Strecker reaction generates the bicyclic aminonitrile intermediate .
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Hydrolysis: Acidic hydrolysis yields the target diamino acid with >99% ee .
Table 2: Key Synthetic Routes to 2,5-Diazabicyclo[2.2.1]heptane Derivatives
Directed Ortho Metalation (DoM)
Jordis et al. developed a DoM approach for synthesizing C2-symmetric derivatives. Lithiation of benzamide precursors followed by quench with electrophiles affords substituted diazabicycloheptanes with 70–78% enantiomeric excess .
Pharmacological Applications
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The rigid diazabicycloheptane core enhances binding to α4β2 nAChR subtypes. Derivatives exhibit subnanomolar affinities (Kᵢ = 0.4–1.2 nM), surpassing flexible piperazine analogs by 10-fold . Structural optimization has yielded candidates for smoking cessation and cognitive disorders .
Antitumor Agents
Shchekotikhin et al. reported diazabicycloheptane-containing anthracyclines with IC₅₀ values of 0.8–2.3 µM against MCF-7 breast cancer cells . The constrained geometry improves DNA intercalation and topoisomerase II inhibition compared to doxorubicin .
Catalytic Applications
Asymmetric Organozinc Additions
Chiral diazabicycloheptane ligands induce high enantioselectivity in the addition of diethylzinc to benzaldehyde. Optimal results (92% ee, S-configuration) were achieved using N-sulfonyl derivative 30 .
Table 3: Enantioselectivity in Diethylzinc Additions
Diels-Alder Reactions
Copper(II) complexes with dimeric diazabicycloheptane ligands catalyze cycloadditions between cyclopentadiene and acryloyloxazolidinone, achieving 85% ee and endo:exo ratios of 9:1 .
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